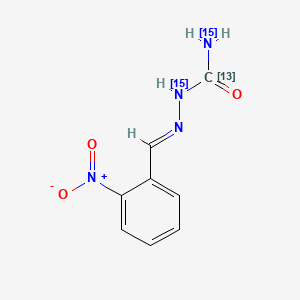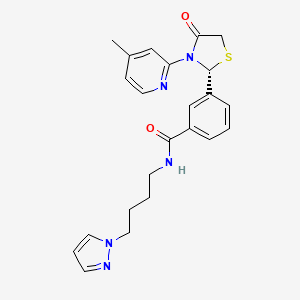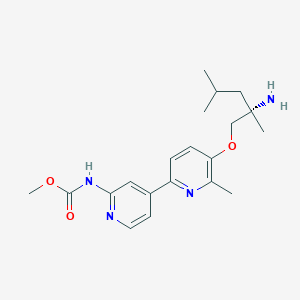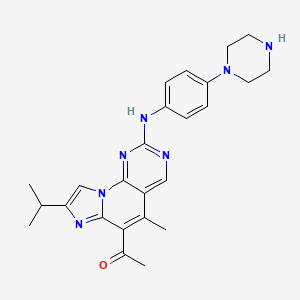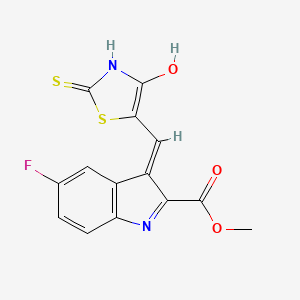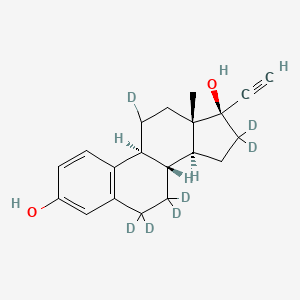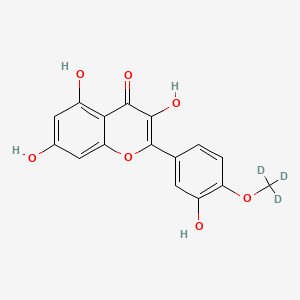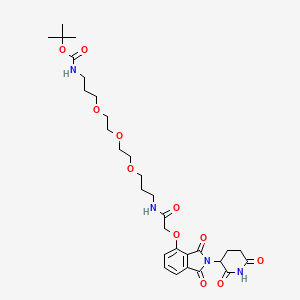
Potassium;oxovanadium;1,10-phenanthroline;diperoxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium;oxovanadium;1,10-phenanthroline;diperoxide, also known as bisperoxovanadium (phen), is a compound that has garnered significant interest due to its unique chemical properties and potential applications in various fields. This compound is a peroxovanadium complex that includes potassium, oxovanadium, and 1,10-phenanthroline ligands. It is known for its ability to inhibit protein tyrosine phosphatases, making it a valuable tool in biochemical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of potassium;oxovanadium;1,10-phenanthroline;diperoxide typically involves the reaction of vanadium pentoxide with hydrogen peroxide in the presence of 1,10-phenanthroline and potassium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired peroxovanadium complex . The general reaction can be summarized as follows:
[ \text{V}_2\text{O}_5 + \text{H}_2\text{O}_2 + \text{1,10-phenanthroline} + \text{KOH} \rightarrow \text{K[VO(O}_2\text{)_2(1,10-phenanthroline)]} ]
Industrial Production Methods
While the synthesis of this compound is primarily conducted in research laboratories, scaling up the production for industrial purposes would involve optimizing the reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistent reaction parameters .
Análisis De Reacciones Químicas
Types of Reactions
Potassium;oxovanadium;1,10-phenanthroline;diperoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the peroxo groups and the oxovanadium center .
Common Reagents and Conditions
Oxidation: The compound can act as an oxidizing agent due to the presence of peroxo groups. It can oxidize substrates such as alcohols and sulfides under mild conditions.
Reduction: The oxovanadium center can be reduced to lower oxidation states using reducing agents like sodium borohydride.
Substitution: Ligand exchange reactions can occur, where the 1,10-phenanthroline ligand can be replaced by other nitrogen-containing ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or sulfoxides, while reduction reactions may produce vanadium(IV) complexes .
Aplicaciones Científicas De Investigación
Potassium;oxovanadium;1,10-phenanthroline;diperoxide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of potassium;oxovanadium;1,10-phenanthroline;diperoxide involves the inhibition of protein tyrosine phosphatases. The compound binds to the active site of these enzymes, preventing the dephosphorylation of target proteins. This leads to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a crucial role in cell growth and survival .
Comparación Con Compuestos Similares
Similar Compounds
Potassium bisperoxo(1,10-phenanthroline)oxovanadate: Similar in structure and function, but may have different ligand arrangements.
Oxovanadium(IV) complexes with phenanthroline derivatives: These compounds share the oxovanadium core but differ in the ligands attached, leading to variations in their chemical properties and applications.
Uniqueness
Potassium;oxovanadium;1,10-phenanthroline;diperoxide is unique due to its specific combination of ligands and the presence of peroxo groups. This gives it distinct chemical reactivity and biological activity compared to other oxovanadium complexes .
Propiedades
Fórmula molecular |
C12H8KN2O5V-3 |
|---|---|
Peso molecular |
350.24 g/mol |
Nombre IUPAC |
potassium;oxovanadium;1,10-phenanthroline;diperoxide |
InChI |
InChI=1S/C12H8N2.K.2O2.O.V/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*1-2;;/h1-8H;;;;;/q;+1;2*-2;; |
Clave InChI |
VHDRKQNMQGPZAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[O-][O-].[O-][O-].O=[V].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![disodium;(4R)-4-[(3R,5R,10S,13R,17R)-2,2,4,4-tetradeuterio-10,13-dimethyl-3-sulfonatooxy-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B12416918.png)

